2H-2-Ethyl-d5 Candesartan 2H-2-Ethyl-d5 Candesartan Labeled Candesartan impurity.

Brand Name: Vulcanchem
CAS No.: 1246820-58-5
VCID: VC0030870
InChI: InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2
SMILES: CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O
Molecular Formula: C26H24N6O3
Molecular Weight: 473.548

2H-2-Ethyl-d5 Candesartan

CAS No.: 1246820-58-5

Cat. No.: VC0030870

Molecular Formula: C26H24N6O3

Molecular Weight: 473.548

* For research use only. Not for human or veterinary use.

2H-2-Ethyl-d5 Candesartan - 1246820-58-5

Specification

CAS No. 1246820-58-5
Molecular Formula C26H24N6O3
Molecular Weight 473.548
IUPAC Name 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Standard InChI InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2
Standard InChI Key OFOKUACFEHSBTR-WNWXXORZSA-N
SMILES CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O

Introduction

Chemical Structure and Properties

2H-2-Ethyl-d5 Candesartan possesses a complex molecular structure built around a benzimidazole core with a carboxylic acid group, featuring a biphenyl moiety connected to a tetrazole ring with the distinctive deuterated ethyl group.

Identification and Physical Properties

The compound is characterized by several key physical and chemical properties that distinguish it from non-deuterated candesartan:

PropertyValue
Chemical Name2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
CAS Number1246820-58-5
Molecular FormulaC26H24N6O3
Molecular Weight473.5 g/mol
Standard InChIInChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2
Standard InChIKeyOFOKUACFEHSBTR-WNWXXORZSA-N

The key structural feature that defines this compound is the pentadeuterioethyl group (CD3CD2-) attached to the tetrazole ring, which replaces the conventional ethyl group found in regular candesartan .

Structural Characteristics

  • A benzimidazole core with a carboxylic acid group at position 7 (or 4, depending on numbering convention)

  • An ethoxy group at position 2 of the benzimidazole

  • A biphenyl moiety connected via a methylene bridge

  • A tetrazole ring with the deuterated ethyl group at position 2

This specific arrangement creates a molecule that maintains the pharmacological profile of candesartan while providing the analytical advantages of deuterium labeling .

Synthesis and Production

The synthesis of 2H-2-Ethyl-d5 Candesartan involves a multi-step process requiring sophisticated organic chemistry techniques and specialized reagents.

Synthetic Pathway

The production typically follows a sequence similar to that used for non-deuterated candesartan, with the critical modification being the incorporation of the deuterated ethyl group:

  • Formation of the benzimidazole core with appropriate functionalization

  • Attachment of the biphenyl moiety to the benzimidazole core via a methylene bridge

  • Construction of the tetrazole ring at the terminal phenyl group

  • Incorporation of the deuterated ethyl group into the tetrazole ring

The deuterated ethyl group incorporation represents the most challenging and specialized aspect of the synthesis, requiring deuterium-enriched starting materials and carefully controlled reaction conditions.

Manufacturing Considerations

Due to its specialized nature, 2H-2-Ethyl-d5 Candesartan is typically produced in smaller quantities than therapeutic compounds and requires:

  • Highly pure deuterated reagents

  • Specialized handling to prevent hydrogen-deuterium exchange

  • Rigorous analytical testing to ensure isotopic purity

  • Careful storage conditions to maintain stability

Manufacturers typically provide this compound in milligram to gram quantities for research purposes, with pricing reflecting the specialized nature of its production .

Applications in Pharmaceutical Research

2H-2-Ethyl-d5 Candesartan serves several crucial functions in pharmaceutical research and development.

Analytical Reference Standard

The compound functions as a primary reference standard for the quantification of candesartan in various biological matrices:

  • It enables accurate calibration of analytical instruments

  • Its deuterium labeling creates a mass shift that allows discrimination from non-deuterated candesartan

  • It can be added to samples as an internal standard, improving quantitative precision

  • It helps validate analytical methods for regulatory submissions

Pharmacokinetic Studies

In pharmacokinetic investigations, 2H-2-Ethyl-d5 Candesartan provides several advantages:

  • It allows researchers to track the absorption, distribution, metabolism, and excretion profiles of candesartan

  • The deuterium labeling enables distinction between dosed compound and endogenous substances

  • It facilitates simultaneous measurement of multiple related compounds

  • It helps identify and quantify metabolites formed through various biochemical pathways

This compound serves as a reference standard for identifying and quantifying specific impurities in candesartan drug substances and products:

  • It helps establish system suitability in chromatographic methods

  • It enables accurate identification of related substances

  • It supports quality control processes in pharmaceutical manufacturing

Comparison with Related Compounds

2H-2-Ethyl-d5 Candesartan belongs to a family of related compounds with distinct characteristics and applications.

Relationship to Candesartan

Candesartan is the parent compound from which 2H-2-Ethyl-d5 Candesartan is derived:

  • Both share identical pharmacophoric elements and similar physicochemical properties

  • Candesartan functions as an angiotensin II receptor antagonist with IC50 of 0.26 nM

  • Candesartan is used clinically for treating hypertension and heart failure

  • The only structural difference is the replacement of five hydrogen atoms with deuterium atoms

Comparison with Candesartan Cilexetil

Candesartan cilexetil represents another important related compound:

Feature2H-2-Ethyl-d5 CandesartanCandesartan Cilexetil
FunctionReference standardProdrug
BioavailabilityNot applicable (analytical use)15% (converts to candesartan)
Ester GroupAbsentPresent (cilexetil ester improves absorption)
MetabolismMinimal (research tool)Rapid hydrolysis in intestinal wall
Molecular Weight473.5 g/mol610.7 g/mol

Candesartan cilexetil is a prodrug that enhances bioavailability through improved solubility and absorption, whereas 2H-2-Ethyl-d5 Candesartan serves primarily as an analytical tool .

Other Deuterated Variants

Several other deuterated variants exist in this compound family:

  • 2H-2-Ethyl-d5 Candesartan Cilexetil (CAS: 1246816-44-3): Combines both deuteration and prodrug functionality

  • 1H-1-Ethyl-d5 Candesartan: Features deuteration at a different position on the tetrazole ring

  • Candesartan-d5 Methyl Ester: Contains deuterium labeling and a methyl ester instead of free carboxylic acid

These variants serve specific analytical purposes and help researchers track different aspects of candesartan metabolism and pharmacokinetics.

While 2H-2-Ethyl-d5 Candesartan itself is not used therapeutically, understanding the pharmacokinetics of candesartan provides context for its applications as a reference standard.

Metabolism and Elimination

Candesartan undergoes limited metabolism in the body:

  • Minor hepatic metabolism (<20%) occurs by O-deethylation via cytochrome P450 2C9

  • N-glucuronidation occurs in the tetrazole ring via UGT1A3

  • The elimination half-life is approximately 9 hours

  • Excretion occurs primarily as unchanged drug in urine and feces

  • Renal/hepatic clearance ratio is approximately 33%/67%

These metabolic pathways create the need for deuterated standards like 2H-2-Ethyl-d5 Candesartan to accurately track the parent compound and its metabolites.

Role in Metabolite Identification

2H-2-Ethyl-d5 Candesartan assists researchers in distinguishing between various metabolites formed during candesartan metabolism:

  • The deuterium labeling creates characteristic mass shifts in mass spectrometry

  • It helps identify sites of metabolism by preserving the label in non-metabolized portions of the molecule

  • It enables quantitative assessment of metabolic pathways

Current Research Applications

Recent scientific advances have expanded the applications of 2H-2-Ethyl-d5 Candesartan in pharmaceutical research.

Advanced Analytical Methods

Modern analytical techniques utilizing 2H-2-Ethyl-d5 Candesartan include:

  • Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry

  • Isotope dilution mass spectrometry for absolute quantification

  • Multi-analyte methods for simultaneous determination of candesartan and its metabolites

  • Stability-indicating assays for degradation studies

Pharmaceutical quality control increasingly relies on deuterated reference standards:

  • Methods for determining impurities in candesartan cilexetil often utilize 2H-2-Ethyl-d5 Candesartan

  • Forced degradation studies help identify potential degradation products

  • Regulatory submissions require thorough impurity profiling with appropriate reference standards

Future Research Directions

Emerging applications for 2H-2-Ethyl-d5 Candesartan include:

  • Incorporation into physiologically-based pharmacokinetic (PBPK) modeling

  • Use in studies examining pharmacogenomic variations in candesartan metabolism

  • Application in therapeutic drug monitoring method development

  • Potential role in biopharmaceutical studies of novel candesartan formulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator